molecular formula C13H18Cl2N4O2 B1315871 tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1155306-28-7

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1315871
M. Wt: 333.21 g/mol
InChI Key: BAGLJGSQRQHRPV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . N-Boc piperazine and its simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The compound is typically synthesized through condensation reactions involving specific precursors in the presence of catalysts under controlled conditions. This process often involves spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis for characterization. Single crystal XRD data further confirm the structure, showcasing its crystalline form in specific crystal systems with detailed unit cell parameters (C. Sanjeevarayappa et al., 2015) Sanjeevarayappa et al., 2015.
  • Molecular Structure: Studies have detailed the molecular and crystal structure of derivatives, revealing the conformation of the piperazine ring and the interactions within the crystal, such as C—H⋯O hydrogen bonds and π–π stacking interactions. These structural insights are crucial for understanding the compound's reactivity and potential for further chemical modifications (S. Anthal et al., 2018) Anthal et al., 2018.

Biological Evaluation

  • Antibacterial and Anthelmintic Activity: Initial screenings for biological activities have shown that certain derivatives exhibit moderate anthelmintic activity and poor antibacterial activity. These evaluations are important for identifying potential therapeutic applications and guiding further modifications to enhance biological efficacy (C. Sanjeevarayappa et al., 2015) Sanjeevarayappa et al., 2015.
  • Analgesic Activity Modification: Research into related structures, like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, demonstrates the potential for chemical modification to improve pharmacological profiles, including enhanced analgesic activity without significant side effects. This underscores the importance of structural analogs in the development of new therapeutic agents (Cunbin Nie et al., 2020) Nie et al., 2020.

Advanced Applications

  • The research extends beyond basic biological activities, exploring complex synthesis pathways for related compounds that serve as intermediates in the development of anticancer drugs and inhibitors targeting specific biochemical pathways. Such studies highlight the compound's role in synthesizing biologically active molecules with potential therapeutic applications (Binliang Zhang et al., 2018) Zhang et al., 2018.

Future Directions

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that “tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate” and its derivatives could be further explored for their potential biological activities.

properties

IUPAC Name

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGLJGSQRQHRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561917
Record name tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

CAS RN

1155306-28-7
Record name tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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